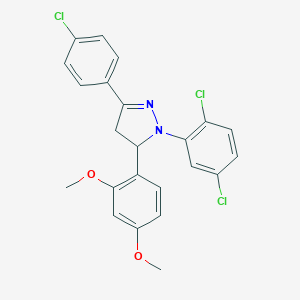![molecular formula C19H18N4O4 B391333 N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-{2-nitrophenoxy}acetohydrazide CAS No. 339224-46-3](/img/structure/B391333.png)
N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-{2-nitrophenoxy}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 1,2-dimethyl-1H-indole-3-carbaldehyde and 2-(2-nitrophenoxy)acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its chemoprotective properties against drug-induced organ damage.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit reactive oxygen species (ROS) and inflammation by downregulating the expression of genes involved in these processes, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α . Additionally, it enhances the activity of antioxidant enzymes like glutathione peroxidase and superoxide dismutase .
Vergleich Mit ähnlichen Verbindungen
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can be compared with other indole derivatives, such as:
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: Similar in structure but with different substituents, leading to variations in biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions.
The uniqueness of N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
339224-46-3 |
|---|---|
Molekularformel |
C19H18N4O4 |
Molekulargewicht |
366.4g/mol |
IUPAC-Name |
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C19H18N4O4/c1-13-15(14-7-3-4-8-16(14)22(13)2)11-20-21-19(24)12-27-18-10-6-5-9-17(18)23(25)26/h3-11H,12H2,1-2H3,(H,21,24)/b20-11+ |
InChI-Schlüssel |
NABMDQDAWPYUPV-RGVLZGJSSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Isomerische SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromobenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391251.png)
![2-Bromo-6-[({4'-[(3-bromo-2-hydroxy-5-methylbenzylidene)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}imino)methyl]-4-methylphenol](/img/structure/B391252.png)
![3-Nitrobenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391253.png)
![2-({[4-(1,3-Benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl)-6-bromo-4-methylphenol](/img/structure/B391255.png)
![2-({[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391256.png)
![2-Bromo-4-methyl-6-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391258.png)
![2-Bromo-6-({[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-4-methylphenol](/img/structure/B391259.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-4-chlorobenzohydrazide](/img/structure/B391261.png)
![2-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B391265.png)

![2-Furaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391268.png)
![3,4-Dimethoxybenzaldehyde [6-(3-toluidino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazone](/img/structure/B391270.png)
![2-Bromo-4-methyl-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B391273.png)
